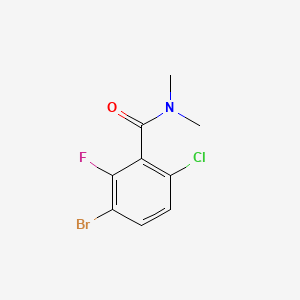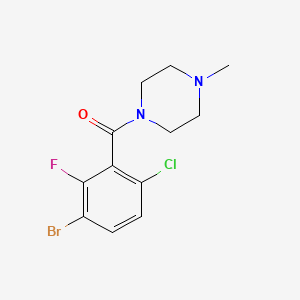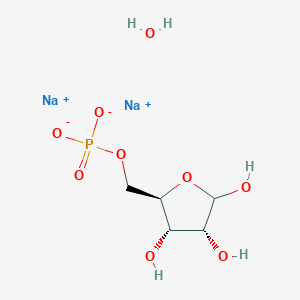
1,1'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ferrocene; 98% (BMDF) is an organometallic compound that is widely used in scientific research. It is a ferrocene derivative with two boron atoms attached to the central iron atom, creating a highly stable molecule. BMDF is a versatile compound with a wide range of applications in organic synthesis, catalysis, and materials science. Its unique properties make it an attractive option for scientists looking to explore new pathways and develop innovative technologies.
Applications De Recherche Scientifique
Organic Synthesis
1,1’-Ferrocene diboronic acid pinacol ester: is a versatile reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . Its stability and reactivity make it an excellent candidate for creating biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. Additionally, its use in protodeboronation and radical approaches to alkene hydromethylation highlights its potential in creating complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for developing chelating ligands . These ligands can bind to metals in a planar fashion, which is beneficial for creating new drugs with specific targeting abilities. The compound’s boronic ester groups are also useful for constructing molecules that can interact with biological systems, potentially leading to new therapeutic agents .
Materials Science
1,1’-Ferrocene diboronic acid pinacol ester: contributes to materials science through its role in the synthesis of new materials. Its molecular structure has been analyzed by X-ray crystallography , providing insights into the design of ferrocene-containing polymers and composites with enhanced properties.
Catalysis
This compound is instrumental in catalysis, particularly in facilitating transformations that require stable and robust catalysts. Its ferrocene moiety can enhance the electron-transfer processes, making it valuable for catalytic cycles . It also plays a role in the development of new catalytic methods for organic synthesis .
Polymer Chemistry
In polymer chemistry, 1,1’-Ferrocene diboronic acid pinacol ester is used for tuning the viscoelastic properties of polymer hydrogels . These hydrogels have applications in smart insulin delivery systems, where the release of insulin can be controlled by the glucose levels in the environment.
Analytical Chemistry
The compound’s well-defined structure and stability under various conditions make it suitable for use as a standard in analytical chemistry. It can help in the calibration of instruments and the development of new analytical methods .
Environmental Applications
While specific environmental applications of 1,1’-Ferrocene diboronic acid pinacol ester are not directly mentioned in the available literature, compounds like this can be explored for their potential use in environmental remediation, such as in the capture of pollutants or the development of sensors for environmental monitoring .
Propriétés
InChI |
InChI=1S/2C11H16BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*5-8H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQAQMAQSCSUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[C]2[CH][CH][CH][CH]2.B1(OC(C(O1)(C)C)(C)C)[C]2[CH][CH][CH][CH]2.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32B2FeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)








![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)
